molecular formula C8H5ClN2O B13629241 8-Chloro-1,6-naphthyridin-2(1h)-one

8-Chloro-1,6-naphthyridin-2(1h)-one

Cat. No.: B13629241
M. Wt: 180.59 g/mol
InChI Key: CJVFWWXCQSKCAF-UHFFFAOYSA-N
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Description

8-chloro-1,2-dihydro-1,6-naphthyridin-2-one is a nitrogen-containing heterocyclic compound. It belongs to the class of naphthyridines, which are known for their diverse biological activities and applications in medicinal chemistry. This compound is of particular interest due to its potential pharmacological properties and its role as a building block in the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-chloro-1,2-dihydro-1,6-naphthyridin-2-one can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For example, the reaction of 2-aminonicotinaldehyde with suitable reagents can lead to the formation of the naphthyridine core . Other methods include multicomponent reactions, Friedländer synthesis, and metal-catalyzed cyclization reactions .

Industrial Production Methods

Industrial production of 8-chloro-1,2-dihydro-1,6-naphthyridin-2-one typically involves optimizing the synthetic routes for higher yields and purity. This may include the use of eco-friendly solvents, catalysts, and reaction conditions to ensure scalability and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

8-chloro-1,2-dihydro-1,6-naphthyridin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions . Reaction conditions vary depending on the desired transformation, often involving specific temperatures, solvents, and catalysts .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthyridine oxides, while substitution reactions can produce a variety of functionalized naphthyridines .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-chloro-1,2-dihydro-1,6-naphthyridin-2-one is unique due to its specific substitution pattern and the presence of a chlorine atom, which can influence its reactivity and biological activity. Its ability to undergo various chemical transformations makes it a versatile compound in synthetic and medicinal chemistry .

Properties

Molecular Formula

C8H5ClN2O

Molecular Weight

180.59 g/mol

IUPAC Name

8-chloro-1H-1,6-naphthyridin-2-one

InChI

InChI=1S/C8H5ClN2O/c9-6-4-10-3-5-1-2-7(12)11-8(5)6/h1-4H,(H,11,12)

InChI Key

CJVFWWXCQSKCAF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=O)NC2=C(C=NC=C21)Cl

Origin of Product

United States

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